3-Chloro-4-ethylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-ethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom at the third position and an ethyl group at the fourth position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-chloro-4-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is generally carried out under mild conditions, such as room temperature, and can be completed within a few hours .
Industrial Production Methods: Industrial production of (3-chloro-4-ethylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently, ensuring high yields and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing product output .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-ethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: For oxidation reactions, hydrogen peroxide or sodium perborate are frequently used.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
(3-Chloro-4-ethylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-chloro-4-ethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
In biological systems, boronic acids can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine and ethyl substituents, making it less sterically hindered and more reactive in certain reactions.
(4-Ethylphenyl)boronic Acid: Similar structure but without the chlorine atom, affecting its electronic properties and reactivity.
(3-Chlorophenyl)boronic Acid: Lacks the ethyl group, influencing its steric and electronic characteristics.
Uniqueness: (3-Chloro-4-ethylphenyl)boronic acid is unique due to the combined presence of both chlorine and ethyl substituents on the phenyl ring. This combination affects its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C8H10BClO2 |
---|---|
Molecular Weight |
184.43 g/mol |
IUPAC Name |
(3-chloro-4-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 |
InChI Key |
SANMBBFPFSUNHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.